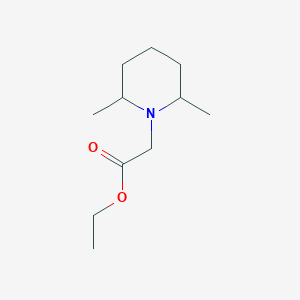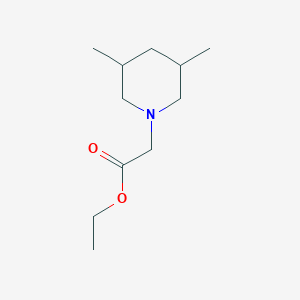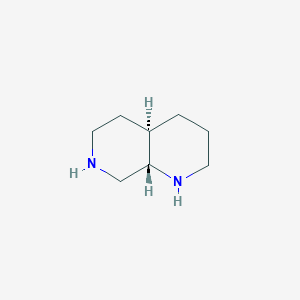
(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a methyl group on the other, making it a unique derivative of chalcone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other chalcone derivatives.
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique structure allows for the development of colorants with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It can also interact with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
- (2E)-1-(4-Hydroxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- (2E)-1-(4-Nitrophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
Comparison:
- (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methoxy, and nitro analogs.
- The amino group allows for additional functionalization through electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Its biological activities, such as antioxidant and antimicrobial properties, are also influenced by the presence of the amino group, making it a compound of interest in medicinal chemistry.
Propiedades
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,17H2,1H3/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVAIXVAYKEKY-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














